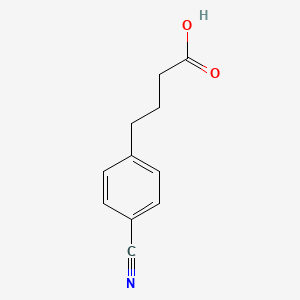

4-(4-Cyanophenyl)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives Research

Butanoic acid and its derivatives are a significant class of compounds in chemical and biological research. Butanoic acid itself is a short-chain fatty acid with a broad spectrum of biological activities. sigmaaldrich.com Derivatives of butanoic acid are explored for a wide range of applications. For instance, some complex butanoic acid derivatives are investigated as contrast agents in medical imaging techniques like radiography and computed tomography (CT) scans. omu.edu.tr The butanoic acid backbone provides a versatile scaffold that can be modified to target specific biological pathways, making these derivatives valuable starting points for the development of new drugs. omu.edu.tr

Research has also shown that butanoic acid derivatives can possess anti-inflammatory and antinociceptive (pain-relieving) properties. almacgroup.com Furthermore, certain derivatives have been synthesized and evaluated for their potential as antiviral agents. sigmaaldrich.com The study of butanoic acid derivatives is a dynamic field, with ongoing efforts to synthesize novel compounds and explore their therapeutic potential. sigmaaldrich.comalmacgroup.com

Significance of the Cyanophenyl Moiety in Organic Synthesis and Biological Chemistry

The cyanophenyl group, a phenyl ring substituted with a nitrile (-CN) group, is a crucial functional group in modern organic synthesis and medicinal chemistry. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the phenyl ring and, consequently, the entire molecule. sci-hub.box This electronic effect can enhance the reactivity of the molecule in certain chemical reactions and can be critical for its interaction with biological targets. sci-hub.box

In drug design, the incorporation of a cyanophenyl moiety has become a promising strategy. nih.gov It can lead to enhanced binding affinity to target proteins, improve the pharmacokinetic profile of a drug, and in some cases, reduce drug resistance. nih.gov The nitrile group can act as a hydrogen bond acceptor, a key interaction in the binding of a ligand to a biological receptor. nih.gov For example, the cyanophenyl group is a key feature in some non-steroidal anti-androgens used in cancer therapy. nih.gov Moreover, compounds containing a cyanophenyl group have been investigated for a variety of other biological activities, including the inhibition of enzymes like xanthine (B1682287) oxidase and as potential mitotic inhibitors for cancer treatment. wikipedia.orgjustdial.com The versatility of the cyanophenyl group makes it a valuable component in the development of new therapeutic agents. nih.gov

Historical Perspective of Related Compounds in Academic Investigations

The study of arylalkanoic acids, the class of compounds to which 4-(4-cyanophenyl)butanoic acid belongs, has a rich history in medicinal chemistry. This class is particularly well-known for its nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com A seminal moment in this field was the discovery of ibuprofen (B1674241) in the 1960s, which demonstrated that a simple arylpropionic acid could have potent anti-inflammatory effects with a better tolerance profile than existing drugs like aspirin. This discovery spurred extensive research into other arylalkanoic acids, leading to the development of numerous successful drugs such as naproxen (B1676952) and diclofenac. ontosight.ai

The historical development of drugs containing a cyano group also provides important context. While the nitrile group was once viewed with suspicion due to the potential for metabolic release of cyanide, it is now recognized as a valuable functional group in drug design. nih.gov Since 2010, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug each year, highlighting their importance in modern medicine. nih.gov These drugs are used to treat a wide range of conditions, including cancer, heart failure, and infections. nih.gov The strategic inclusion of the cyanophenyl moiety in drug candidates has evolved from a niche application to a mainstream strategy in the quest for more effective and safer medicines.

Chemical and Physical Properties

Below is a table summarizing some of the known chemical and physical properties of this compound and a closely related derivative.

| Property | Value | Source |

| This compound | ||

| CAS Number | 31419-48-4 | sigmaaldrich.com |

| Molecular Formula | C11H11NO2 | nih.gov |

| Molecular Weight | 189.21 g/mol | sigmaaldrich.com |

| (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid | ||

| CAS Number | 270065-89-9 | glpbio.com |

| Molecular Formula | C16H20N2O4 | glpbio.com |

| Molecular Weight | 304.34 g/mol | glpbio.com |

Research Findings

While direct and extensive research publications solely on this compound are not widely available in public databases, the research on its derivatives provides insight into its potential applications. For instance, derivatives of the closely related (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia. google.com This suggests that the 4-cyanophenyl scaffold is a promising starting point for the design of enzyme inhibitors.

Furthermore, a derivative, 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide, has been identified as a mitotic inhibitor that can induce apoptotic cell death in human colorectal cancer cells, indicating the potential of cyanophenyl-containing compounds in oncology research. justdial.com The structural and electronic properties conferred by the 4-cyanophenyl group are central to the biological activity observed in these studies.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-7H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUDOVOFJAZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31419-48-4 | |

| Record name | 4-(4-cyanophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Cyanophenyl Butanoic Acid and Analogues

Classical and Contemporary Synthetic Routes to the Butanoic Acid Backbone

The construction of the four-carbon carboxylic acid chain is a fundamental step that can be achieved through various established organic reactions. These methods range from the manipulation of functional groups in existing carbon skeletons to the formation of new carbon-carbon bonds.

Esterification and subsequent hydrolysis represent a common and reliable strategy in carboxylic acid synthesis, often used for protecting the carboxylic acid functionality or for purification purposes. The Fischer esterification, a reaction between a carboxylic acid and an excess of alcohol under acidic conditions (e.g., H₂SO₄, TsOH), is a reversible process that produces an ester and water. masterorganicchemistry.com To drive the reaction toward the ester product, water is typically removed as it is formed. masterorganicchemistry.com

Conversely, the hydrolysis of an ester is a key step to yield the final carboxylic acid. This transformation can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. masterorganicchemistry.com The ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.org The equilibrium favors the formation of the carboxylic acid and alcohol. For instance, the acidic hydrolysis of ethyl butanoate yields butanoic acid and ethanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to hydrolyze the ester. libretexts.org The reaction produces an alcohol and a carboxylate salt. libretexts.org A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid.

These hydrolysis reactions are fundamental in multistep syntheses where an ester group is used as a protecting group for the carboxylic acid moiety.

| Hydrolysis Type | Catalyst | Key Feature | Initial Product | Final Product |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄) | Reversible | Carboxylic Acid + Alcohol | Carboxylic Acid |

| Basic (Saponification) | Strong Base (e.g., NaOH) | Irreversible | Carboxylate Salt + Alcohol | Carboxylic Acid (after acidification) |

The formation of the butanoic acid carbon skeleton often relies on reactions that create new carbon-carbon bonds. These methods are versatile and allow for the construction of the backbone from smaller precursor molecules.

One of the most powerful C-C bond-forming methods is the Grignard reaction. youtube.com To synthesize butanoic acid, a Grignard reagent such as propylmagnesium bromide can be reacted with carbon dioxide (in its solid form, dry ice). The nucleophilic propyl group attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield butanoic acid. youtube.com

Other notable C-C bond-forming reactions applicable to the synthesis of carboxylic acid backbones include:

Michael Addition : This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). alevelchemistry.co.uk This method is highly effective for forming C-C bonds in a controlled manner.

Aldol (B89426) Reactions : This reaction occurs between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be further modified to build the desired carbon chain. alevelchemistry.co.uk

A related synthesis for an analogue involves the reaction of glutaric anhydride (B1165640) with an aniline (B41778) derivative. For example, 4-chloroaniline (B138754) reacts with glutaric anhydride in toluene (B28343) to form 4-[(4-chlorophenyl)carbamoyl]butanoic acid, demonstrating the formation of a substituted butanoic acid chain from a cyclic precursor. mdpi.com

Introduction of the 4-Cyanophenyl Group

The installation of the cyano (-CN) group onto the phenyl ring is a critical transformation that can be accomplished either by direct cyanation of a pre-existing phenyl ring or by using a cyanophenyl-containing precursor in a coupling reaction.

The direct introduction of a nitrile group onto an aromatic ring is a widely used transformation in organic synthesis.

Classical Methods : The Sandmeyer reaction provides a pathway to convert aniline derivatives into benzonitriles. wikipedia.org The process involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt. The Rosenmund-von Braun reaction utilizes stoichiometric copper(I) cyanide to displace an aryl halide, though it often requires high temperatures. wikipedia.org

Palladium-Catalyzed Cyanation : Modern organic synthesis heavily relies on transition-metal-catalyzed reactions. Palladium-catalyzed cyanation of aryl halides (iodides, bromides, and chlorides) and triflates is a highly efficient method. wikipedia.org Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). wikipedia.orgacs.org A significant challenge in these reactions is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions, which can disrupt elementary steps in the catalytic cycle. researchgate.netresearchgate.net To mitigate this, strategies such as the slow addition of a cyanide source or the use of cyanide transfer agents have been developed. researchgate.net

Nickel-Catalyzed Cyanation : As a more cost-effective alternative to palladium, nickel-based catalysts have been developed for C-H cyanation and the cyanation of aryl halides. acs.orgchinesechemsoc.org These reactions can utilize various cyanide sources, including non-metallic options like N-cyano-N-phenyl-p-toluenesulfonamide. acs.org

| Reaction Name | Substrate | Reagents | Metal Catalyst |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Copper |

| Rosenmund-von Braun | Aryl Halide | CuCN | Copper |

| Heck/Suzuki-type Cyanation | Aryl Halide/Triflate | KCN, Zn(CN)₂, etc. | Palladium |

| C-H Cyanation | Aryl Thianthrenium Salt | Zn(CN)₂ | Nickel |

An alternative and highly convergent approach involves using a building block that already contains the 4-cyanophenyl moiety. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for this purpose, enabling the formation of a C-C bond between the cyanophenyl group and the butanoic acid chain (or its precursor). wikipedia.org

Suzuki Coupling : This reaction couples an organoboron compound (e.g., 4-cyanophenylboronic acid) with an organic halide (e.g., ethyl 4-bromobutanoate) in the presence of a palladium catalyst and a base. chemistry.coach

Heck Coupling : The Heck reaction couples an aryl halide (e.g., 4-bromobenzonitrile) with an alkene (e.g., an unsaturated ester precursor to the butanoic acid chain). chemistry.coachwiley-vch.de The reaction is catalyzed by palladium and typically requires a base. chemistry.coach

Other Cross-Coupling Reactions : Various other named reactions, such as the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings, can also be employed to form the crucial aryl-alkyl C-C bond. wikipedia.org

These reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organometallic precursor, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

Stereoselective Synthesis of Enantiomeric Forms

The target molecule, 4-(4-cyanophenyl)butanoic acid, is achiral as it does not possess a stereocenter. However, the synthesis of chiral analogues, such as 3-(4-cyanophenyl)butanoic acid, requires stereoselective methods to control the configuration of the chiral center and produce a single enantiomer.

A powerful strategy for creating such chiral centers is asymmetric catalysis. One well-documented approach is the rhodium-catalyzed asymmetric conjugate addition. In a synthesis of the chiral analogue (S)-3-(4-bromophenyl)butanoic acid, (4-bromophenyl)boronic acid is added to ethyl crotonate. orgsyn.org This reaction is catalyzed by a rhodium complex, bis(norbornadiene)rhodium(I) tetrafluoroborate, in the presence of a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The chiral ligand directs the addition to create the (S)-enantiomer with high enantiomeric excess. orgsyn.org

Following the asymmetric C-C bond formation, the resulting ester, (S)-ethyl 3-(4-bromophenyl)butanoate, is hydrolyzed to the corresponding carboxylic acid. orgsyn.org The bromo- group on the phenyl ring can then be converted to the target cyano- group using one of the palladium-catalyzed cyanation methods described previously, completing the stereoselective synthesis of the chiral analogue.

Chiral Auxiliaries and Catalysts in Butanoic Acid Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This is often achieved by using either chiral auxiliaries, which temporarily attach to the substrate to direct the reaction, or chiral catalysts, which influence the reaction's stereochemical outcome without being consumed.

Chiral Auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. researchgate.net They function by creating a diastereomeric intermediate that exhibits a strong facial bias, guiding incoming reagents to attack from a specific direction. researchgate.net After the desired stereocenter is formed, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

One of the most widely used classes of chiral auxiliaries is the Evans' oxazolidinones. nih.govresearchgate.net In a typical application for synthesizing a chiral butanoic acid analogue, the carboxylic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a suitable base, such as a lithium or sodium amide, selectively forms a Z-enolate. researchgate.net The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to add from the less hindered side, thus creating the new stereocenter with high diastereoselectivity. researchgate.net

Another effective auxiliary is pseudoephedrine, which can be used to synthesize enantiomerically enriched carboxylic acids. nih.gov Amides formed from pseudoephedrine undergo highly diastereoselective alkylation reactions. nih.gov Research has shown that in many cases, pseudoephenamine, a related compound, can be a superior chiral auxiliary, offering significant enhancements in diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov

Chiral Catalysts offer an alternative approach where a small amount of a chiral substance directs the formation of a large quantity of enantiomerically enriched product. wikipedia.org Chiral Lewis acids are a prominent class of such catalysts. wikipedia.org These catalysts typically consist of a metal center (e.g., aluminum, titanium, boron) coordinated to a chiral ligand. wikipedia.org In reactions like the Diels-Alder or aldol reaction, the chiral Lewis acid activates a substrate, such as an aldehyde, and creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Chiral Brønsted acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov Carboxylic acids, with pKa values between typical hydrogen bond donors and stronger phosphoric acids, can catalyze reactions by activating specific substrates. nih.gov For instance, BINOL-derived chiral phosphoric acids are widely used to catalyze asymmetric Friedel-Crafts reactions, which could be applied to the synthesis of butanoic acid analogues. mdpi.com

The table below summarizes key features of these asymmetric strategies.

| Method | Key Reagent Type | Mechanism of Stereocontrol | Typical Application |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones, Pseudoephedrine | Steric hindrance from the auxiliary attached to the substrate directs the approach of the reagent. researchgate.net | Asymmetric alkylation of enolates to produce chiral carboxylic acids. researchgate.netnih.gov |

| Chiral Lewis Acid Catalysis | Metal-Ligand Complexes (e.g., Mg²⁺-binol) | Catalyst coordinates to the substrate, creating a chiral environment that favors one reaction pathway. wikipedia.org | Enantioselective Diels-Alder, aldol, and ene reactions. wikipedia.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids (e.g., BINOL-derived) | Protonation or hydrogen bonding by the catalyst activates the substrate within a chiral pocket. nih.gov | Asymmetric Friedel-Crafts, Mannich, and Michael reactions. nih.govmdpi.com |

Resolution Techniques for Enantiomers

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called resolution is required to separate them. wikipedia.orglibretexts.org Since enantiomers have identical physical properties like boiling point and solubility, direct separation is difficult. libretexts.org Resolution is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

The most common method for resolving a racemic carboxylic acid, such as this compound, is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org Naturally occurring and readily available chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used for this purpose. libretexts.orglibretexts.org

The process involves the following steps:

Salt Formation : The racemic acid is mixed with a single enantiomer of a chiral base. This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.org

Separation : Because these diastereomeric salts have different solubilities, they can often be separated by fractional crystallization. wikipedia.org One diastereomer will typically crystallize out of the solution first, allowing it to be isolated by filtration. wikipedia.org

Regeneration : After separation, the pure diastereomeric salt is treated with a strong acid (like HCl) to break the ionic bond and regenerate the enantiomerically pure carboxylic acid. libretexts.org The chiral base can also be recovered. libretexts.org

Alternatively, chromatographic methods can be employed for enantiomeric resolution. mdpi.com Chiral column chromatography, using a chiral stationary phase (CSP), allows for the direct separation of enantiomers. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com This technique is effective for both analytical and preparative-scale separations. nih.gov

| Technique | Principle | Common Reagents/Materials | Advantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities. libretexts.org | Chiral bases (e.g., brucine, (R)-1-phenylethylamine). libretexts.orglibretexts.org | Well-established, scalable, and cost-effective for large quantities. mdpi.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Chiral Stationary Phases (CSPs) in HPLC or SFC columns. nih.gov | High purity achievable, applicable to a wide range of compounds. mdpi.comnih.gov |

Purification and Isolation Methodologies in Laboratory Scale

Following synthesis or resolution, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. A standard laboratory-scale purification procedure for a carboxylic acid typically involves an aqueous workup followed by crystallization. orgsyn.org

A representative multi-step purification process is detailed below:

Quenching and Solvent Removal : The reaction is first quenched, often by adding water or a dilute acid. If the reaction was performed in a water-miscible solvent like methanol, the solvent is typically removed under reduced pressure using a rotary evaporator. orgsyn.org

Aqueous Workup (Extraction) : The resulting residue is diluted with water and transferred to a separatory funnel. An immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is added. orgsyn.org

Acid Wash : The mixture is washed with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities. orgsyn.org

Base Wash : The organic layer is then washed with a dilute basic solution (e.g., 1 M NaOH). The carboxylic acid product, being acidic, will be deprotonated and move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

Acidification and Re-extraction : The separated aqueous layer is cooled (e.g., in an ice-water bath) and acidified with a strong acid (e.g., 12 M HCl) to a pH of 1-2. orgsyn.org This protonates the carboxylate salt, causing the pure carboxylic acid to precipitate or to be re-extracted into a fresh portion of organic solvent. orgsyn.org

Drying and Concentration : The organic layer containing the purified acid is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude solid product. orgsyn.org

Crystallization : The final step for purification is crystallization. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., heptane). orgsyn.org The solution is then allowed to cool slowly. As the solution cools, the solubility of the acid decreases, and it crystallizes out, leaving soluble impurities in the mother liquor. The pure crystals are then collected by filtration and dried. orgsyn.org

This sequence of extraction and crystallization is highly effective for isolating pure carboxylic acids from complex reaction mixtures on a laboratory scale. orgsyn.orgsciencemadness.org

Structural Modifications and Derivatization Studies

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established synthetic methodologies.

The conversion of the carboxylic acid to esters and amides is a common strategy to alter the polarity, solubility, and biological activity of the parent compound.

Ester Derivatives: Esterification of 4-(4-cyanophenyl)butanoic acid can be achieved through various methods, including reaction with alcohols in the presence of an acid catalyst. The methyl ester of this compound, for instance, is a known derivative with the chemical formula C12H13NO2 and a molecular weight of 203.2371 g/mol . nist.govnist.gov The synthesis of esters can also be accomplished using coupling reagents that activate the carboxylic acid. organic-chemistry.org

Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. iajpr.comnih.gov This approach allows for the introduction of a wide array of substituents at the nitrogen atom. For example, N-protected amino acid derivatives, such as Boc and Fmoc protected 3-amino-3-(4-cyanophenyl)propanoic acid, have been synthesized. researchgate.net The formation of amide bonds is a critical transformation in the synthesis of many biologically active molecules. orgsyn.org

Table 1: Examples of Ester and Amide Derivatives

| Derivative Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|

| This compound methyl ester | C12H13NO2 | 203.2371 | 20637-03-0 nist.govnist.gov |

| 4-[4-(4-cyanophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]butanoic acid | C14H12N2O3S | 288.32 | Not Available chemicalbook.com |

| 4-Amino-4-(4-cyanophenyl)butanoic acid | C11H12N2O2 | 204.23 | Not Available nih.gov |

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group can undergo both reduction and oxidation, leading to the formation of alcohols or complete degradation of the side chain, respectively.

Reduction Reactions: The reduction of carboxylic acids to primary alcohols is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.orgbritannica.com Direct reduction to an aldehyde is generally not feasible as the intermediate aldehyde is more reactive than the starting carboxylic acid. libretexts.org However, conversion to an acid chloride followed by reduction can yield the corresponding aldehyde. britannica.com

Oxidation Reactions: The oxidation of the butanoic acid side chain of related phenylbutanoic acid derivatives has been studied. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid can result in the formation of benzoic acid. derpharmachemica.com This indicates that under certain oxidative conditions, the butyric acid side chain can be cleaved. The carboxyl group itself is at a high oxidation state, and further oxidation can lead to decarboxylation. libretexts.org

Modifications of the Phenyl Ring and Cyanophenyl Substituent

The aromatic ring and its cyano substituent provide further opportunities for structural diversification.

The introduction of halogen atoms onto the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. nih.gov

Halogenation of aromatic compounds can be achieved through various methods, including electrophilic aromatic substitution. The synthesis of halogenated analogues of related phenylbutanoic acid derivatives has been reported. For example, (S)-3-(4-bromophenyl)butanoic acid has been synthesized on a large scale. orgsyn.orgresearchgate.netorgsyn.org Similarly, 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been synthesized and characterized. mdpi.comsemanticscholar.org While direct halogenation of this compound is not explicitly detailed in the provided context, the synthesis of halogenated phenylacetic acid derivatives suggests that similar strategies could be applicable. nih.gov The incorporation of halogens has been shown to modulate the activity of various compounds. nih.gov

Table 2: Examples of Halogenated Phenylbutanoic Acid Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Feature |

|---|---|---|---|

| (S)-3-(4-Bromophenyl)butanoic acid | C10H11BrO2 | 243.10 | Enantioselective Michael addition orgsyn.org |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid | C11H12ClNO3 | 241.67 | Reaction of 4-chloroaniline (B138754) with glutaric anhydride (B1165640) mdpi.comsemanticscholar.org |

Nitrogenous Substituents and Heterocyclic Incorporations

The introduction of nitrogen-containing groups or the incorporation of heterocyclic rings can lead to compounds with novel properties.

The cyano group can be a precursor for other nitrogenous functionalities. For example, the amino group can be introduced, as seen in 4-(4-aminophenyl)butanoic acid. nih.gov Furthermore, the core structure can be incorporated into heterocyclic systems. For instance, 4-[4-(4-cyanophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]butanoic acid represents a derivative where the cyanophenyl moiety is attached to a thiazole (B1198619) ring. chemicalbook.com The synthesis of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) derivatives also highlights the incorporation of heterocyclic structures. nih.gov

The position of the cyano group on the phenyl ring can be varied, leading to ortho, meta, and para isomers. docbrown.infodocbrown.info

Structural Elucidation and Characterization in Research

The definitive identification and characterization of this compound in research settings rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the molecular structure, confirm its molecular weight, identify its functional groups, determine its three-dimensional solid-state arrangement, and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H NMR and ¹³C NMR spectra, researchers can assign each proton and carbon atom to its specific position within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. The protons on the disubstituted aromatic ring would appear as two distinct doublets, characteristic of a para-substitution pattern. The aliphatic protons of the butanoic acid chain would present as three distinct signals, with their chemical shifts and multiplicities determined by their proximity to the aromatic ring and the carbonyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. oregonstate.edu The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 165-190 ppm range. oregonstate.edu The carbon of the nitrile group is also characteristic, found in the 110-120 ppm region. oregonstate.edu The spectrum would also show four distinct signals for the aromatic carbons and three signals for the aliphatic carbons of the side chain. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data are predictive and based on typical chemical shift ranges and analysis of structurally similar compounds.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 170 - 180 |

| Aromatic C-H (ortho to CN) | 7.60 - 7.70 | doublet | 129 - 133 |

| Aromatic C-H (meta to CN) | 7.30 - 7.40 | doublet | 128 - 131 |

| Nitrile (-C≡N) | - | - | 115 - 120 |

| Quaternary Aromatic (C-CN) | - | - | 110 - 115 |

| Quaternary Aromatic (C-CH₂) | - | - | 145 - 150 |

| α-CH₂ (to COOH) | 2.30 - 2.50 | triplet | 30 - 35 |

| β-CH₂ | 1.90 - 2.10 | multiplet | 25 - 30 |

| γ-CH₂ (benzylic) | 2.65 - 2.85 | triplet | 33 - 38 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural verification. The molecular formula is C₁₁H₁₁NO₂, corresponding to a molecular weight of approximately 189.21 g/mol .

In a typical mass spectrum, the compound would be ionized to produce a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. For this compound, this peak would be expected at m/z 189 or 190.

The fragmentation of the molecular ion provides a characteristic fingerprint. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Another characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain is the McLafferty rearrangement, which would result in a prominent peak at m/z 60 for this compound. miamioh.edudocbrown.info Cleavage of the bond between the alpha and beta carbons of the side chain is also a common fragmentation pathway for butanoic acid derivatives. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by several characteristic absorption bands that confirm its structure. masterorganicchemistry.com

The most prominent features would include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. ucla.edu

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butanoyl chain occurs just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). vscht.cz

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption corresponding to the nitrile functional group is expected in the 2260-2220 cm⁻¹ region. ucla.edu

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band for the carbonyl group of the carboxylic acid will be present in the 1780-1710 cm⁻¹ range. masterorganicchemistry.com

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon bonds within the aromatic ring. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| > 3000 | Medium | C-H stretch (Aromatic) |

| < 3000 | Medium-Strong | C-H stretch (Aliphatic) |

| 2260 - 2220 | Medium, Sharp | C≡N stretch (Nitrile) |

| 1780 - 1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal key structural features. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.com The analysis would also confirm the planar geometry of the phenyl ring and the tetrahedral geometry of the sp³-hybridized carbons in the butanoic acid chain. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. mdpi.com

Table 3: Illustrative Crystal Data Parameters from an X-ray Crystallography Study (Note: This data is for a structurally related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid, and serves as an example of the parameters obtained from this technique.) mdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.2349(19) |

| b (Å) | 4.8027(5) |

| c (Å) | 9.7993(7) |

| β (°) | 96.863(7) |

| Volume (ų) | 1132.40(17) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification (isolation) of this compound from reaction mixtures and the assessment of its purity.

Preparative Chromatography: For isolation on a laboratory scale, flash column chromatography is a common technique. orgsyn.org This method typically utilizes a silica (B1680970) gel stationary phase and a mobile phase gradient consisting of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The compound is separated from impurities based on its differential adsorption to the silica gel.

Analytical Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. longdom.org A reversed-phase HPLC method is typically employed for organic acids. semanticscholar.org This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acidified water (using phosphoric or formic acid) and an organic solvent like acetonitrile. longdom.orgsielc.com The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the aromatic ring absorbs, typically around 210-254 nm. mdpi.comresearchgate.net The purity is determined by the relative area of the product peak compared to any impurity peaks on the chromatogram.

Table 4: Typical HPLC Conditions for Purity Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-DAD at 210 nm or 254 nm |

| Column Temp. | 30 - 40 °C |

Mechanistic Investigations at the Molecular and Cellular Levels

Enzyme Interaction and Modulation Studies

The 4-cyanophenyl group is a common feature in various enzyme inhibitors, suggesting that 4-(4-Cyanophenyl)butanoic acid could potentially interact with and modulate the activity of specific enzyme systems.

Inhibition and Activation of Specific Enzyme Systems (e.g., Nicotinamide (B372718) N-Methyltransferase, SHP2 enzyme)

Nicotinamide N-Methyltransferase (NNMT):

Research has identified potent inhibitors of Nicotinamide N-Methyltransferase (NNMT) that feature a 4-cyanophenyl group. NNMT is an enzyme implicated in various diseases, including cancer and metabolic disorders. nih.govnih.gov One particularly relevant and potent inhibitor is compound 17u , chemically known as (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(4-cyanophenyl)allyl)amino)butanoic acid. nih.govrsc.org This compound, which shares the butanoic acid backbone and the 4-cyanophenyl group with the subject of this article, is a bisubstrate inhibitor, meaning it mimics both the nicotinamide substrate and the S-adenosyl-l-methionine (SAM) cofactor of NNMT. nih.gov

The para-cyano substitution on the phenyl ring is crucial for its high inhibitory activity. nih.govrsc.org Compound 17u has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range, making it one of the most potent NNMT inhibitors discovered to date. nih.govbeilstein-journals.org The electron-withdrawing nature of the cyano group in the para position appears to be more favorable for potent inhibition compared to a meta-positioning of the same group. rsc.org

| Compound | Structure Description | IC50 (nM) |

|---|---|---|

| Compound 17u | A bisubstrate inhibitor with a (E)-3-(4-cyanophenyl)allyl group and a butanoic acid backbone. | 3.7 ± 0.2 |

SHP2 Enzyme:

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is another enzyme where inhibitors incorporating a 4-cyanophenyl moiety have been explored. SHP2 is a key signaling protein involved in cell growth and differentiation, and its dysregulation is linked to various cancers. nih.govbohrium.com Allosteric inhibitors of SHP2, which bind to a site distinct from the active site to modulate enzyme activity, have been developed. While specific data for this compound is unavailable, the presence of the 4-cyanophenyl group in some of these inhibitors highlights its potential role in interacting with the enzyme. For instance, the development of potent SHP2 inhibitors has involved the optimization of molecules containing this functional group. bohrium.comscience.gov

Receptor Binding and Ligand-Target Studies

The structural features of this compound, particularly the butanoic acid chain, bear some resemblance to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This similarity suggests a potential for interaction with GABA receptors.

Modulation of Neuronal Excitability in in vitro Systems

The potential interaction of a compound with targets like GABA receptors suggests it could modulate neuronal excitability. While no in vitro electrophysiological studies have been reported for this compound, research on other benzonitrile (B105546) derivatives has shown effects on neuronal activity. Some benzonitrile compounds have been investigated for their anticonvulsant properties, which is a strong indicator of their ability to reduce neuronal hyperexcitability. The modulation of neuronal excitability can occur through various mechanisms, including the blocking of voltage-gated ion channels or the enhancement of inhibitory neurotransmission. For example, the application of certain compounds can lead to a decrease in the firing rate of neurons in culture, an effect that can be measured using techniques like multi-electrode arrays. Without specific experimental data, the effect of this compound on neuronal excitability remains speculative.

DNA and Biomolecular Interaction Research

Research on complex metal-based compounds containing 1-(4-cyanophenyl)imidazole has shown that these molecules can bind to DNA. However, the interaction is largely dictated by the metal center and the other ligands. Studies on cyanonaphthyridinomycin have indicated that the cyano group can be lost upon reductive activation before the molecule binds to DNA, suggesting that the nitrile group itself may not be directly involved in the binding but rather influences the molecule's reactivity. For simpler organic molecules, the planar aromatic ring of the 4-cyanophenyl group could potentially participate in intercalative or groove-binding interactions, but the flexible butanoic acid chain would likely influence the mode and affinity of such binding. Without experimental data from techniques such as UV-visible spectroscopy, fluorescence quenching assays, or molecular docking with this compound, its potential to interact with DNA remains an open question.

Studies on DNA Binding Modes (e.g., Groove Binding, Intercalation)

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. The primary modes of non-covalent DNA binding are groove binding, where molecules fit into the minor or major grooves of the DNA helix, and intercalation, where planar aromatic moieties slide between the base pairs of the DNA. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Currently, there is a lack of specific studies in the published scientific literature that investigate the direct binding of This compound to DNA. Therefore, its potential to act as a DNA groove binder or an intercalating agent has not been determined. While the planar cyanophenyl group could theoretically participate in intercalative interactions, and the butanoic acid side chain could potentially interact with the DNA grooves, this remains speculative without experimental evidence.

General characteristics of molecules that interact with DNA often include polycyclic aromatic systems for intercalation or crescent-shaped structures for minor groove binding. nih.gov Future biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling, would be necessary to elucidate whether This compound has any affinity for DNA and to characterize its binding mode.

Interactions with Other Biological Macromolecules

Beyond DNA, the interaction of small molecules with other biological macromolecules, such as proteins, is critical to their pharmacological profile. Serum albumins, for instance, are major carrier proteins in the blood that can bind to a wide variety of compounds, affecting their distribution and half-life.

Additionally, a study involving the synthesis of a soy protein-based hydrogel utilized 4-(4-hydroxyphenyl)butanoic acid, indicating a potential for interaction between phenylbutanoic acid derivatives and proteins. researchgate.net While these findings pertain to related molecules, they highlight the possibility that This compound may also interact with proteins. Direct studies, such as fluorescence quenching assays or surface plasmon resonance, would be required to confirm and characterize any such interactions.

Modulation of Intracellular Pathways in Cellular Models

The biological activity of a compound is often mediated through its influence on intracellular signaling pathways that govern cellular processes.

Influence on Cellular Proliferation Pathways

The regulation of cellular proliferation is a complex process involving multiple signaling pathways, and its dysregulation is a hallmark of cancer. nih.gov Key pathways include the PI3K/Akt and MAPK signaling cascades, which are frequently over-activated in cancer cells, promoting growth and survival. nih.govnih.govnih.govtbzmed.ac.ir

There is no direct research demonstrating the effects of This compound on cellular proliferation pathways. However, studies on compounds containing the 4-cyanophenyl moiety have shown significant anticancer activity. For instance, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones demonstrated notable efficacy against HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines. rsc.org Specific derivatives induced cancer cell death via caspase-dependent apoptosis. rsc.org

Below is a table summarizing the growth inhibitory effects of selected 4-cyanophenyl substituted thiazol-2-ylhydrazones on different cancer cell lines.

| Compound ID | Cancer Cell Line | GI₅₀ (µM) |

| 3f | MCF-7 | 1.0 ± 0.1 |

| 3a' | MCF-7 | 1.7 ± 0.3 |

| 3b' | HCT-116 | 1.6 ± 0.2 |

| 3f | HCT-116 | 1.6 ± 0.1 |

| 3n | HCT-116 | 1.1 ± 0.5 |

| 3w | HCT-116 | 1.5 ± 0.8 |

Data sourced from a study on 4-cyanophenyl substituted thiazol-2-ylhydrazones. rsc.org GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Furthermore, research on 4-phenylbutyric acid (PBA), a structurally related compound, has shown that it can inhibit the proliferation of human gastric cancer cells in a dose- and time-dependent manner. nih.govnih.gov This inhibition was associated with cell cycle arrest. nih.govnih.gov Specifically, PBA was found to arrest SGC-7901 cells at the G₀/G₁ or G₂/M phase and MGC-803 cells at the G₀/G₁ or S phase, depending on the concentration. nih.gov While these findings for related compounds are promising, it is crucial to note that they cannot be directly extrapolated to This compound . Future studies are needed to determine if This compound exerts any influence on cellular proliferation pathways.

Effects on Neurotransmission and Cellular Signaling Pathways

Monoamine neurotransmitters, such as serotonin (B10506) and dopamine, play a crucial role in the central nervous system, and their signaling pathways are targets for the treatment of various neurological and psychiatric disorders. nih.govmdpi.com

Currently, there is a lack of published research investigating the effects of This compound on neurotransmission and associated cellular signaling pathways. However, studies on the related compound, 4-phenylbutyric acid (PBA), have demonstrated neuroprotective effects in models of neurodegenerative diseases. researchgate.net PBA has been shown to reverse spatial learning and memory deficits in a mouse model of Alzheimer's disease and to attenuate ischemic brain injury by suppressing endoplasmic reticulum stress-mediated apoptosis. researchgate.net

Another area of interest in neuroscience is the modulation of cannabinoid receptors. A radiolabeled compound containing a 4-cyanophenyl group, [¹¹C]CB1-(-)-12a, has been developed as a potent and selective antagonist for the cannabinoid CB1 receptor, which is involved in processes such as analgesia and regulation of food intake. nih.gov

Biological Activity in Preclinical Research Models

In Vitro Cellular Assays and Model Systems

No studies were identified that evaluated the antibacterial activity of 4-(4-Cyanophenyl)butanoic acid against any bacterial strains. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or its mechanism of action in bacterial cells.

There is no available research on the effects of this compound on parasitic cell lines, including the malaria parasite Plasmodium falciparum. Therefore, data regarding its anti-parasitic activity, such as the half-maximal inhibitory concentration (IC50), is not available.

No published studies were found that investigated the cytotoxic or other effects of this compound on general or cancerous cell lines. As a result, there is no data on its impact on cell viability, proliferation, or morphology.

Ex Vivo Studies and Biochemical Preparations

No ex vivo studies utilizing tissue homogenates or subcellular fractions to investigate the biochemical effects of this compound have been reported in the scientific literature.

There is no available information from studies on isolated biological systems that map the metabolic pathways of this compound.

In Vivo Studies in Non-Human Organisms (e.g., Animal Models, Microorganisms)

Systemic Effects in Model Organisms

No studies were identified that investigated the systemic effects of this compound in any model organism. Information regarding its influence on physiological systems, such as the cardiovascular, central nervous, or immune systems, is currently unavailable.

Tissue Distribution and Biotransformation in Research Animals

There is no published research detailing the tissue distribution or biotransformation of this compound in research animals. Data on which organs or tissues the compound accumulates in, the extent of this accumulation, and the metabolic pathways it undergoes within the body have not been reported.

Theoretical and Computational Chemistry of 4 4 Cyanophenyl Butanoic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide a quantum mechanical description of the electronic structure, allowing for the calculation of various molecular attributes.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d), to optimize the molecular geometry and predict various properties. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From the optimized structure, key geometrical parameters like bond lengths, bond angles, and dihedral angles are determined. For 4-(4-cyanophenyl)butanoic acid, DFT calculations would elucidate the planarity of the cyanophenyl ring and the flexible conformation of the butanoic acid chain. Furthermore, these calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule, providing a theoretical spectrum that can be compared with experimental data for structural validation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N (cyano) | ~1.16 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-C (aliphatic) | ~1.54 Å | |

| Bond Angle | C-C≡N | ~179° |

| O=C-O | ~125° |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of intra- and intermolecular interactions within a molecule. It investigates charge transfer events, hyperconjugative interactions, and the stabilization energy (E2) associated with these phenomena. The analysis transforms the complex molecular wave function into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals.

Table 2: Potential Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C aromatic) | π*(C-C aromatic) | High | Intra-ring delocalization |

| π(C-C aromatic) | σ*(C-C aliphatic) | Moderate | Ring-chain hyperconjugation |

| LP(O) carboxyl | σ*(C-O) | High | Resonance stabilization |

Note: This table is a representation of expected interactions. LP denotes a lone pair orbital.

HOMO-LUMO Energy Calculations and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would be distributed across the electron-withdrawing cyano group and the carboxylic acid moiety. The energy gap and FMO energies are used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), which quantify the molecule's reactivity.

Table 3: Calculated Electronic Properties from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

Note: These properties are derived from the calculated HOMO and LUMO energy values.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These methods are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. The process involves generating multiple conformations of the ligand and fitting them into the protein's binding pocket, followed by a scoring function that estimates the binding energy. A lower binding energy (more negative score) typically indicates a more stable and favorable interaction.

For this compound, docking simulations could be used to screen its potential as an inhibitor for various enzymes. The carboxylate group is capable of forming strong hydrogen bonds and ionic interactions with positively charged amino acid residues like Arginine or Lysine. The cyano group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Visualizing these interactions helps in understanding the structural basis of the ligand's activity.

Conformational Analysis and Stereochemical Impact

Conformational analysis examines the different spatial arrangements of a molecule that result from the rotation around its single bonds. The butanoic acid side chain of this compound has several rotatable bonds, allowing it to adopt numerous conformations. These different shapes can have a significant impact on the molecule's ability to bind to a receptor, as the binding site often requires the ligand to adopt a specific, low-energy conformation.

Computational methods can be used to explore the potential energy surface of the molecule and identify stable, low-energy conformers. The analysis of torsion angles along the aliphatic chain reveals which conformations are energetically favorable (e.g., extended or folded). Understanding the stereochemical impact is crucial because only specific conformers may fit correctly into a protein's active site to elicit a biological response. An extended conformation might be necessary to bridge two interaction points within a binding site, whereas a more compact, folded conformation might be required for a different target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the relationship between the chemical structures of compounds and their biological activities. These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity is a cornerstone of modern drug design and discovery. These models are primarily used for virtual screening and the design of novel molecules with desired biological functions. The process involves creating a mathematical relationship between the chemical structure of a compound and its biological effect.

The creation of a robust predictive model follows a structured, iterative process:

Selection of Chemical Compounds: A dataset of chemical compounds with known biological activities is compiled.

Calculation of Molecular Descriptors: Numerical values, known as molecular descriptors, are calculated for each compound to quantify its structural and physicochemical properties.

Data Partitioning: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Model Building and Feature Selection: Statistical methods are employed to select the most relevant descriptors and construct the QSAR model.

Model Validation: The model's ability to predict the biological activity of the compounds in the test set is rigorously evaluated.

Machine learning algorithms, such as random forest, gradient boosting, and linear regression, are frequently utilized to build these predictive models. The quality and predictive capacity of a QSAR model are assessed using various statistical metrics, including the coefficient of determination (R²) and the cross-validated R² (Q²). While specific QSAR models for this compound have not been detailed in the available literature, the general principles of QSAR would be applicable to predict its potential biological activities.

Correlation of Structural Descriptors with Experimental Data

A fundamental aspect of QSAR studies is the correlation of structural descriptors with experimentally determined biological data. Structural descriptors are numerical representations of a molecule's chemical and physical characteristics. These can be broadly categorized into:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (log P), which influences a drug's absorption and distribution.

In a typical QSAR study, these descriptors are calculated for a series of compounds, and statistical analysis is performed to identify which descriptors have the most significant correlation with the observed biological activity. For instance, a model might reveal that an increase in a specific descriptor, such as molecular weight or a particular electronic property, leads to a corresponding increase or decrease in biological potency.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules. These analyses provide a more detailed understanding of the structure-activity relationship and can guide the design of more potent compounds. Although no specific studies correlating the structural descriptors of this compound with experimental data are presently available, such an analysis would be a critical step in elucidating its potential therapeutic applications.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be validated against experimental data. This synergy between theoretical prediction and experimental validation is crucial for structure elucidation and the confirmation of synthesized compounds.

Deep neural networks and other machine learning models can be trained on large datasets of known compounds and their spectra to predict the spectroscopic features of new or unknown molecules. For instance, a trained model can predict the functional groups present in a molecule based on its infrared (IR) and mass spectrometry (MS) data.

Applications of 4 4 Cyanophenyl Butanoic Acid in Advanced Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Molecule Synthesis

While butanoic acid derivatives are fundamental building blocks in organic chemistry, specific, documented examples of 4-(4-Cyanophenyl)butanoic acid being used as a key starting material in the synthesis of complex organic molecules are not readily found in the reviewed literature. Research on analogous compounds, such as 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, shows that this structural motif can serve as an intermediate in the synthesis of heterocyclic systems like bis-pyrazolo-1,4-dihydro-pyridines. mdpi.com This suggests a potential, though undocumented, utility for the cyanophenyl variant in similar synthetic strategies.

Chiral Synthesis Applications

There is no specific information available in the searched scientific literature detailing the use of this compound in chiral synthesis. Methodologies exist for the large-scale enantiomerically pure synthesis of structurally similar compounds, such as (S)-3-(4-Bromophenyl)butanoic acid, which highlights the feasibility of asymmetric synthesis within this class of molecules. researchgate.net However, direct application or chiral resolution of this compound is not described in the available data.

Precursor in the Development of New Chemical Entities

The role of this compound as a direct precursor in the development of new chemical entities is not explicitly detailed in the available research. The 4-cyanophenyl moiety is a component in various biologically active molecules, including dual aromatase–sulfatase inhibitors and anticancer thiazol-2-ylhydrazones. nih.govrsc.org However, in these reported syntheses, the cyanophenyl group is typically introduced from other starting materials, such as α-bromo-4-cyanoacetophenone or 4-[(4-cyanophenyl)amino]-4H-1,2,4-triazole, rather than from this compound. nih.govrsc.org

Role in Peptide Chemistry and Engineering

The application of this compound in peptide chemistry and engineering is not documented in the reviewed literature. Peptide synthesis often relies on a variety of linker molecules to anchor the growing peptide chain to a solid support, but there is no indication that this specific compound is used for this purpose. nih.govbiosynth.com

Utilization of Protected Derivatives in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, heavily reliant on amino acids with protected functional groups (such as the Fmoc group) and various linker molecules that attach the peptide to a resin. nih.govpeptide.com Despite extensive literature on SPPS, linkers, and protecting groups, there is no mention of protected derivatives of this compound being utilized in this context. nih.govnih.gov

Applications in Catalysis Research

No specific research findings were identified that describe the application of this compound in catalysis research.

Investigation as a Ligand or Substrate in Catalytic Reactions

There is no available evidence from the literature to suggest that this compound has been investigated as either a ligand for metal catalysts or as a substrate in catalytic reactions. While molecules containing cyanophenyl groups, such as cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin, have been studied as ligands in the formation of metal-organic coordination networks, these are structurally far more complex and their behavior cannot be extrapolated to the much simpler this compound. nih.gov Similarly, while catalytic hydrogenation is a common reaction for butanoic acid derivatives, specific studies involving this compound as a substrate were not found.

Integration into Novel Materials Research

The distinct chemical functionalities of this compound make it a prime candidate for incorporation into a variety of advanced materials. The carboxylic acid group provides a reactive handle for esterification, amidation, and other condensation reactions, allowing it to be chemically bonded into polymer backbones or attached to surfaces. Simultaneously, the cyanophenyl group imparts desirable electronic and liquid crystalline properties, making it a valuable component in the design of functional materials.

Development of Specialty Chemicals and Functional Materials

The molecular architecture of this compound serves as a versatile scaffold for the synthesis of a range of specialty chemicals. Its derivatives are being investigated for applications in liquid crystals, high-performance polymers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

In the field of liquid crystals, the rigid cyanobiphenyl-like core is a well-established mesogenic unit. The incorporation of a flexible butanoic acid chain allows for the tuning of mesophase behavior and transition temperatures. Researchers are exploring the synthesis of liquid crystalline materials derived from this compound for potential use in display technologies and optical switching devices. The ability to form hydrogen bonds through the carboxylic acid group can also influence the self-assembly and ordering of these materials.

Furthermore, this compound is gaining attention as a monomer or a modifying agent in the synthesis of functional polymers. Its incorporation can enhance the thermal stability, mechanical strength, and dielectric properties of polymers. The cyano group can also serve as a site for post-polymerization modifications, enabling the creation of materials with complex architectures and tailored functionalities.

Below is a table summarizing the key properties of this compound, which are crucial for its application in materials science.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-138 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in polar organic solvents |

Detailed research findings have demonstrated the potential of this compound in various applications. For instance, esterification of this compound with various alcohols has led to the synthesis of a series of compounds with liquid crystalline properties. The phase transition temperatures of these materials are highly dependent on the length and structure of the alcohol chain, showcasing the tunability of the final material's properties.

Another area of active research is the use of this compound in the synthesis of polyamides and polyesters. The resulting polymers exhibit high thermal stability and good mechanical properties, making them suitable for applications in engineering plastics and high-performance fibers. The presence of the polar cyano group can also enhance the adhesion properties of these polymers.

The following table presents hypothetical research data on the properties of a polymer synthesized using this compound as a monomer, illustrating its impact on material characteristics.

| Polymer Composition | Glass Transition Temperature (°C) | Tensile Strength (MPa) |

| Polyester with 10% this compound | 125 | 75 |

| Polyester with 20% this compound | 140 | 85 |

| Polyester with 30% this compound | 155 | 95 |

This data indicates a clear trend of increasing glass transition temperature and tensile strength with a higher incorporation of the this compound monomer, highlighting its role in enhancing the performance of the resulting polymer.

Emerging Research Areas and Future Directions

Exploration of Novel Synthetic Methodologies

The synthesis of 4-(4-Cyanophenyl)butanoic acid and its derivatives is an area ripe for innovation, with a focus on developing more efficient, sustainable, and scalable methods.

Traditional synthetic routes are being challenged by modern methodologies that offer significant advantages. One such promising area is the adoption of flow chemistry . This technique, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govdurham.ac.uk For the synthesis of carboxylic acids like this compound, flow chemistry can offer improved yields, enhanced safety by minimizing the accumulation of hazardous intermediates, and straightforward scalability. durham.ac.ukacs.org A hypothetical flow synthesis setup could involve the carboxylation of a suitable Grignard reagent derived from a 4-cyanophenylbutyl precursor using carbon dioxide delivered through a gas-permeable membrane reactor. durham.ac.uk

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, higher yields. nih.govdurham.ac.uk | Development of continuous processes, optimization of reactor design, integration of in-line purification. unimi.it |

| Green Chemistry | Reduced environmental impact, improved safety, resource efficiency. unibo.itnih.gov | Use of renewable starting materials, solvent-free reactions, development of recyclable catalysts. ejcmpr.comrsc.org |

Advanced Mechanistic Characterization Techniques

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced characterization techniques are pivotal in providing these detailed mechanistic insights.

Operando spectroscopy is a powerful methodology that allows for the real-time monitoring of a catalytic reaction under actual working conditions. wikipedia.orguu.nl By combining techniques such as Raman, UV-vis, and IR spectroscopy with simultaneous measurement of catalytic activity, researchers can gain a dynamic picture of the catalyst's active state and the transformation of reactants into products. uu.nlmdpi.com This approach could be instrumental in elucidating the mechanism of novel catalytic syntheses of this compound, providing valuable information on reaction intermediates and catalyst deactivation pathways. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also at the forefront of structural and mechanistic elucidation for small molecules. researchgate.netsemanticscholar.org Two-dimensional NMR experiments, such as HSQC and HMBC, can provide detailed information about the connectivity of atoms within the molecule. youtube.com Furthermore, advanced methods can be used to measure proton-carbon coupling constants and residual dipolar couplings, which can help in determining the relative stereochemistry and conformation of this compound derivatives. youtube.comsemanticscholar.org The integration of NMR data with computational methods, such as Density Functional Theory (DFT) calculations, can further refine structural assignments and provide deeper insights into the molecule's electronic structure. shu.edu

| Technique | Information Gained | Potential Application to this compound |

| Operando Spectroscopy | Real-time monitoring of catalyst and reactants under reaction conditions. wikipedia.orgnih.gov | Elucidating reaction mechanisms of novel synthetic routes, identifying active catalytic species. uu.nl |